molecular formula C24H24BrNO6 B11212246 Dimethyl 4-(3-bromophenyl)-1-(3,4-dimethoxybenzyl)-1,4-dihydropyridine-3,5-dicarboxylate

Dimethyl 4-(3-bromophenyl)-1-(3,4-dimethoxybenzyl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11212246
M. Wt: 502.4 g/mol
InChI Key: ZYQYSJMBRXHQJB-UHFFFAOYSA-N
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Description

3,5-DIMETHYL 4-(3-BROMOPHENYL)-1-[(3,4-DIMETHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound that belongs to the class of dihydropyridines These compounds are known for their diverse applications in medicinal chemistry, particularly as calcium channel blockers

Preparation Methods

The synthesis of 3,5-DIMETHYL 4-(3-BROMOPHENYL)-1-[(3,4-DIMETHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine under acidic conditions. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form pyridine derivatives.

    Reduction: Reduction reactions can convert it into tetrahydropyridine derivatives.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

    Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to form carboxylic acids.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3,5-DIMETHYL 4-(3-BROMOPHENYL)-1-[(3,4-DIMETHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Its derivatives are studied for their potential as calcium channel blockers, which can be used to treat cardiovascular diseases.

    Medicine: Research is ongoing to explore its potential as an antihypertensive agent.

    Industry: It is used in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of this compound, particularly its derivatives, involves the inhibition of calcium ion influx through L-type calcium channels. This inhibition leads to vasodilation and a subsequent decrease in blood pressure. The molecular targets include the alpha-1 subunit of the calcium channel, and the pathways involved are related to calcium signaling in vascular smooth muscle cells.

Comparison with Similar Compounds

Compared to other dihydropyridines, 3,5-DIMETHYL 4-(3-BROMOPHENYL)-1-[(3,4-DIMETHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is unique due to its specific substitution pattern. Similar compounds include:

    Nifedipine: Another dihydropyridine used as a calcium channel blocker.

    Amlodipine: Known for its longer duration of action compared to other dihydropyridines.

    Felodipine: Distinguished by its high vascular selectivity.

These compounds share a common dihydropyridine core but differ in their substituents, which influence their pharmacological properties and applications.

Properties

Molecular Formula

C24H24BrNO6

Molecular Weight

502.4 g/mol

IUPAC Name

dimethyl 4-(3-bromophenyl)-1-[(3,4-dimethoxyphenyl)methyl]-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C24H24BrNO6/c1-29-20-9-8-15(10-21(20)30-2)12-26-13-18(23(27)31-3)22(19(14-26)24(28)32-4)16-6-5-7-17(25)11-16/h5-11,13-14,22H,12H2,1-4H3

InChI Key

ZYQYSJMBRXHQJB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CN2C=C(C(C(=C2)C(=O)OC)C3=CC(=CC=C3)Br)C(=O)OC)OC

Origin of Product

United States

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